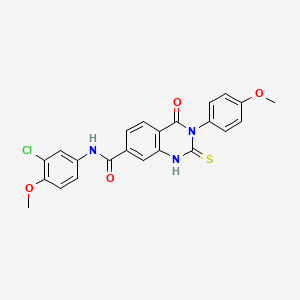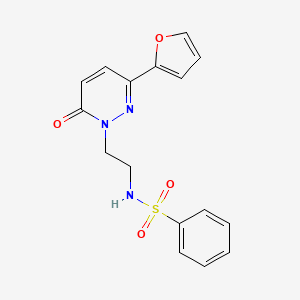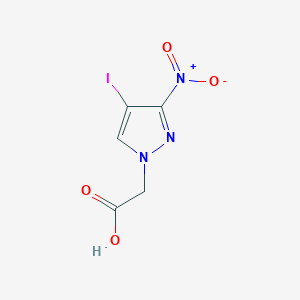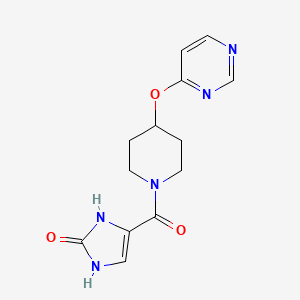
4-(4-(pyrimidin-4-yloxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(pyrimidin-4-yloxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one, also known as PPIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Antibacterial Activity
- Compounds structurally related to the requested chemical have been synthesized and evaluated for their antibacterial properties. For example, novel pyrazolopyrimidine derivatives exhibited significant antibacterial activity, showcasing the potential of such compounds in developing new antibacterial agents (Rahmouni et al., 2014).
Antiviral and Cytotoxic Agents
- A series of compounds including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines were synthesized and screened for their antiviral and cytotoxic properties. Some showed activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), with others exhibiting a broad spectrum of antitumor activity. This highlights the therapeutic potential of such compounds against various viral infections and cancer types (El-Subbagh et al., 2000).
Fluorescent pH Sensors
- Certain derivatives, specifically 4-piperidine-naphthalimide derivatives with a 2-imino-oxalidin side chain, have been synthesized and studied for their fluorescence properties. These compounds exhibit strong fluorescence quenching and red shift in weakly acidic conditions due to intramolecular hydrogen bonding, indicating their potential as novel fluorescent pH sensors for biological and chemical applications (Cui et al., 2004).
Synthesis and Biological Evaluation as Antiulcer Agents
- New imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents, focusing on their antisecretory and cytoprotective properties. Although none showed significant antisecretory activity, several demonstrated good cytoprotective properties, suggesting their potential in treating ulcers (Starrett et al., 1989).
properties
IUPAC Name |
4-(4-pyrimidin-4-yloxypiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-12(10-7-15-13(20)17-10)18-5-2-9(3-6-18)21-11-1-4-14-8-16-11/h1,4,7-9H,2-3,5-6H2,(H2,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQABRNBXIDDODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=NC=C2)C(=O)C3=CNC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(pyrimidin-4-yloxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994417.png)
![N-(4-{5-[1-(3-methoxybenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B2994418.png)
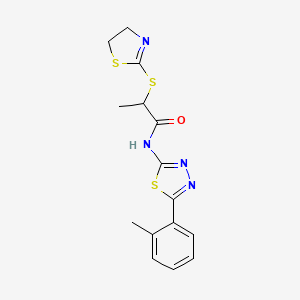
amino]thiophene-2-carboxylic acid](/img/structure/B2994420.png)

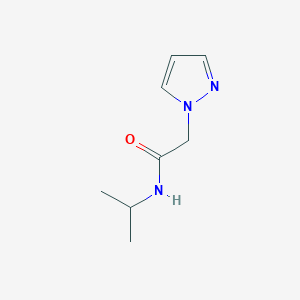

![2-((3-bromobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2994426.png)
![3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2994427.png)
![1-methyl-3-phenyl-5,5a,6,11b-tetrahydro-3H-chromeno[4',3':4,5]pyrano[2,3-c]pyrazole](/img/structure/B2994428.png)
